![molecular formula C44H38Sn2 B14380055 [1,2-Phenylenebis(methylene)]bis(triphenylstannane) CAS No. 87991-74-0](/img/structure/B14380055.png)
[1,2-Phenylenebis(methylene)]bis(triphenylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2-Phenylenebis(methylene)]bis(triphenylstannane): is a chemical compound with the molecular formula C₄₄H₃₈Sn₂ . It is a type of organotin compound, which means it contains tin atoms bonded to carbon atoms. This compound is known for its unique structure, where two triphenylstannane groups are connected by a 1,2-phenylenebis(methylene) linker .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) typically involves the reaction of triphenylstannyl chloride with a suitable 1,2-phenylenebis(methylene) precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: [1,2-Phenylenebis(methylene)]bis(triphenylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1,2-Phenylenebis(methylene)]bis(triphenylstannane) is used as a reagent in organic synthesis. It can be employed in the formation of carbon-tin bonds, which are useful in various synthetic pathways .
Biology and Medicine:
Industry: In industry, organotin compounds are used as stabilizers in the production of PVC and other polymers. [1,2-Phenylenebis(methylene)]bis(triphenylstannane) could potentially be used in similar applications .
Mechanism of Action
The mechanism of action of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) involves its ability to form stable carbon-tin bonds. These bonds can interact with various molecular targets, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
- [1,4-Phenylenebis(methylene)]bis(triphenylstannane)
- (Propane-1,3-diyl)bis(triphenylstannane)
- Tetraethyl[1,2-phenylenebis(methylene)]bis(phosphonate)
Uniqueness: What sets [1,2-Phenylenebis(methylene)]bis(triphenylstannane) apart from similar compounds is its specific 1,2-phenylenebis(methylene) linker, which provides unique steric and electronic properties. This can influence its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
87991-74-0 |
|---|---|
Molecular Formula |
C44H38Sn2 |
Molecular Weight |
804.2 g/mol |
IUPAC Name |
triphenyl-[[2-(triphenylstannylmethyl)phenyl]methyl]stannane |
InChI |
InChI=1S/C8H8.6C6H5.2Sn/c1-7-5-3-4-6-8(7)2;6*1-2-4-6-5-3-1;;/h3-6H,1-2H2;6*1-5H;; |
InChI Key |
DWQHKWDUCPOXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CC2=CC=CC=C2C[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


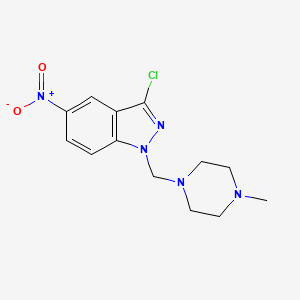
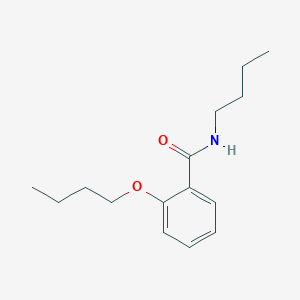
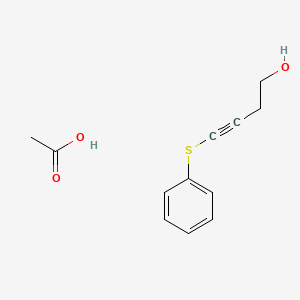
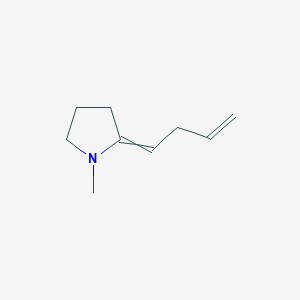
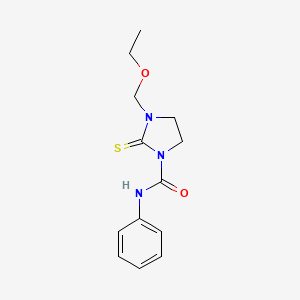
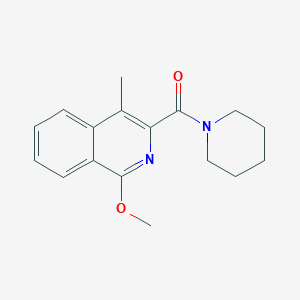
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
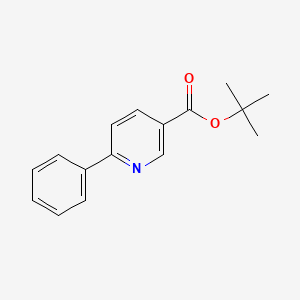
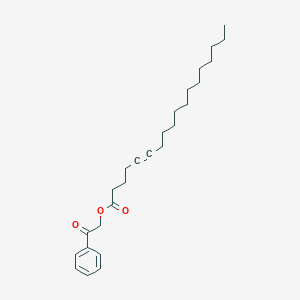
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
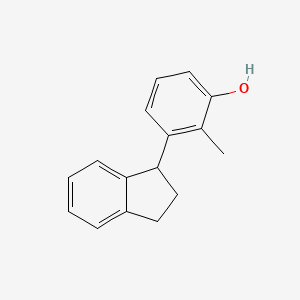

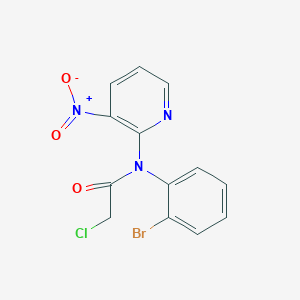
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
